molecular formula C11H16N2O2 B1459193 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1432682-14-8

1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1459193
M. Wt: 208.26 g/mol
InChI Key: HPBPNENSAKBOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 1432682-14-8 . It has a molecular weight of 208.26 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazoles, such as 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI Code for 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid is 1S/C11H16N2O2/c1-8-7-10 (11 (14)15)12-13 (8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3, (H,14,15) .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid is a powder at room temperature .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are often used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazoles have been found to have various biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
    • For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide is produced as an insecticidal compound .
  • Coordination Chemistry and Organometallic Chemistry

    • In coordination chemistry and organometallic chemistry, pyrazoles are used as ligands .
    • They can form complexes with various metals, which can be used in catalysis and other applications .
  • Synthesis of β-Amino Carbonyl Compounds and Their Derivatives

    • The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .
  • Inhibition of D-Amino Acid Oxidase (DAO)

    • 3-Methylpyrazole-5-carboxylic acid is a potent and selective DAO inhibitor .
    • It protects DAO cells from oxidative stress induced by D-Serine .
    • This compound specifically prevents formalin-induced tonic pain .
  • Organic Synthesis

    • 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid is used as a raw material in organic synthesis .
    • It’s a type of ester compound .
  • Inhibition of Wound Healing and Colony Formation

    • A synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) has been found to cause 4 T1 cells to die by preventing wound healing and colony formation .
    • It delays the G0/G1 phase of the cell cycle, activates p27 levels, and most likely induces apoptosis through DNA .
  • Raw Material in Organic Synthesis

    • 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid is used as a raw material in organic synthesis .
    • It’s a type of ester compound .
  • Preventing Wound Healing and Colony Formation

    • A synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) has been found to cause 4 T1 cells to die by preventing wound healing and colony formation .
    • It delays the G0/G1 phase of the cell cycle, activates p27 levels, and most likely induces apoptosis through DNA .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-cyclohexyl-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-7-10(11(14)15)12-13(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBPNENSAKBOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

1432682-14-8
Record name 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.